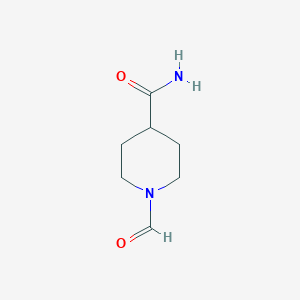

1-Formylpiperidine-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-formylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-7(11)6-1-3-9(5-10)4-2-6/h5-6H,1-4H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWZMNIHDVCPSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Formylpiperidine 4 Carboxamide

Reactivity of the N-Formyl Group in Chemical Transformations

The N-formyl group is a key reactive site in 1-Formylpiperidine-4-carboxamide, participating in a variety of chemical transformations. It can act as a formylating agent and is susceptible to oxidation.

Oxidative Processes

The N-formyl group can undergo oxidation. For instance, N-formylpiperidine, a related compound, is used in oxidative coupling reactions with carboxylic acids, catalyzed by copper-based metal-organic frameworks. ua.es In these reactions, an oxidant like tert-butyl hydroperoxide (TBHP) is used. ua.es While specific studies on the direct oxidation of the N-formyl group in this compound are not prevalent, the reactivity of the simpler N-formylpiperidine suggests this pathway is plausible. ua.eswikipedia.org

Furthermore, electrochemical oxidation provides a method for the α-functionalization of N-formylpiperidine. nih.gov Anodic methoxylation of N-formylpiperidine has been successfully carried out in a flow electrolysis cell, yielding 2-methoxypiperidine-1-carbaldehyde. nih.gov This highlights the susceptibility of the piperidine (B6355638) ring to oxidation at the position alpha to the nitrogen, a reaction influenced by the nature of the N-substituent.

Reactions Involving the Carboxamide Functionality

The carboxamide group at the 4-position of the piperidine ring is another site for chemical modification, allowing for the synthesis of various derivatives.

Derivative Formation through Specific Chemical Pathways (e.g., Oxime formation via formyl precursors)

While direct reactions on the carboxamide of this compound are not extensively detailed in the provided context, related transformations highlight potential pathways. For instance, the formyl group of N-Boc-4-formylpiperidine, a precursor, readily reacts with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to form oximes. researchgate.net This reaction is a common method for converting aldehydes or ketones into oximes. acs.orgnumberanalytics.com The formation of oximes is a versatile transformation, as oximes themselves are precursors to other functional groups like amines and nitriles. researchgate.net

The general mechanism for oxime formation involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. numberanalytics.com This reaction is often catalyzed by acids or bases. numberanalytics.com

Stereoselective Reactions within the Piperidine-4-carboxamide Scaffold

The piperidine ring provides a scaffold for stereoselective reactions, allowing for the controlled synthesis of specific stereoisomers. The substituent at the 4-position can influence the stereochemical outcome of reactions at other positions on the ring.

Research on related piperidine systems demonstrates the potential for high levels of stereocontrol. For example, N-vinyl amides with pendant nucleophiles can react to form piperidine structures with good to excellent stereocontrol. rsc.org Additionally, asymmetric Ugi three-component reactions using chiral cyclic imines have been developed to synthesize morpholin-2-one-3-carboxamide compounds with high diastereoselectivity. acs.org These examples underscore the importance of the substituents on the piperidine ring in directing the stereochemical course of reactions. While specific stereoselective reactions starting from this compound are not detailed, the principles from related systems suggest that the carboxamide and formyl groups would play a significant role in directing the approach of reagents.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Formylpiperidine 4 Carboxamide

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Studies

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) mass spectrometry is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M+) and extensive fragmentation, providing a characteristic fingerprint for the compound.

For 1-Formylpiperidine-4-carboxamide, the molecular ion peak is expected at an m/z corresponding to its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for amides, piperidines, and aldehydes are anticipated. libretexts.org Alpha-cleavage is a dominant fragmentation mechanism for amines and carbonyl compounds. libretexts.orgmiamioh.edu

Predicted Fragmentation in EI-MS:

Alpha-cleavage adjacent to the formyl group: Loss of a hydrogen radical (H•) from the formyl group.

Alpha-cleavage adjacent to the piperidine (B6355638) nitrogen: Cleavage of the C-C bonds within the piperidine ring adjacent to the nitrogen.

Cleavage of the carboxamide group: Fragmentation can occur with the loss of the carboxamide group (-CONH2).

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from this rearrangement. libretexts.org

Ring Fragmentation: The piperidine ring can undergo characteristic fragmentation, leading to a series of peaks separated by 14 mass units (loss of CH2 groups). libretexts.org

Table of Predicted EI-MS Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

|---|---|---|

| [M]+ | Molecular Ion | 156 |

| [M-1]+ | Loss of H from formyl group | 155 |

| [M-29]+ | Loss of the formyl group (CHO) | 127 |

| [M-44]+ | Loss of carboxamide group (CONH2) | 112 |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically generates protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+) with minimal fragmentation. google.comscielo.br This makes it ideal for accurately determining the molecular mass of the parent compound. excli.dechem-soc.si

In the ESI mass spectrum of this compound, the most prominent peak would be the protonated molecule [M+H]+ at m/z 157.1. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of this precursor ion, providing further structural information. scielo.br The fragmentation in ESI-MS/MS is generally more controlled than in EI-MS and often involves the loss of small neutral molecules like water (H2O) or ammonia (B1221849) (NH3). scielo.br

Table of Predicted ESI-MS Ions for this compound

| Ion | Ion Type | Predicted m/z |

|---|---|---|

| [M+H]+ | Protonated Molecule | 157.1 |

| [M+Na]+ | Sodium Adduct | 179.1 |

| [M+H-H2O]+ | Loss of water from protonated molecule | 139.1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. hnue.edu.vn The groups of atoms responsible for this absorption are known as chromophores. tanta.edu.eguobabylon.edu.iq

In this compound, the primary chromophores are the two carbonyl groups within the formyl and carboxamide functionalities. These groups contain both π electrons (in the C=O double bond) and non-bonding (n) electrons (on the oxygen atom). Consequently, two main types of electronic transitions are expected:

n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron to an anti-bonding π* orbital. They are typically of low intensity (forbidden transitions) and occur at longer wavelengths. hnue.edu.vnmmmut.ac.in For carbonyl compounds, this transition is often observed around 270-300 nm.

π → π* (pi to pi-star) transitions: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are allowed transitions, resulting in strong absorption at shorter wavelengths, usually below 200 nm for isolated carbonyl groups. hnue.edu.vnmmmut.ac.in

The presence of two carbonyl groups in this compound will result in a UV-Vis spectrum that is a composite of the absorptions from both chromophores. The exact position and intensity of the absorption bands can be influenced by the solvent polarity. mmmut.ac.in

Table of Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength (λmax) Range | Characteristics |

|---|---|---|---|

| n → π* | C=O (Formyl & Carboxamide) | ~270 - 300 nm | Low intensity |

While computational studies exist for structurally related molecules, such as Tert-butyl 4-formylpiperidine-1-carboxylate researchgate.net and other aryl formyl piperidine derivatives nih.gov, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these sources.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements due to the absence of specific research data for "this compound."

Based on a comprehensive search of publicly available scientific literature, detailed computational and theoretical studies focusing specifically on this compound, as outlined in the request, could not be located.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for the specified sections and subsections. The creation of data tables and detailed research findings requires existing peer-reviewed research, which does not appear to be available for this particular compound in the specified areas of computational analysis.

The requested topics included:

Investigation of Non-Covalent Interactions: No studies detailing hydrogen bonding or supramolecular aggregation for this compound were found.

Theoretical Prediction of Spectroscopic Parameters: No papers on the computational prediction of NMR chemical shifts or vibrational frequency analysis for this specific molecule were identified.

Theoretical Evaluation of Nonlinear Optical (NLO) Properties: No research detailing the theoretical NLO properties of this compound was available.

Generating an article on these specific computational aspects without source data would require speculation and fabrication of scientific results, which is not feasible. Further research in the field of computational chemistry may address these specific questions in the future.

Applications in Advanced Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Bioactive Derivatives Based on the Piperidine-4-carboxamide Scaffold

The piperidine-4-carboxamide core is a versatile template for creating new bioactive molecules. nih.gov Its adaptability allows chemists to systematically alter its structure to optimize interactions with biological targets, leading to the development of potent and selective drugs.

Development of Enzyme Inhibitors

The 1-formylpiperidine-4-carboxamide scaffold has proven to be a fruitful starting point for the development of inhibitors for several key enzymes implicated in various diseases.

Monoacylglycerol Lipase (B570770) (MAGL): Aryl formyl piperidine (B6355638) derivatives have been identified as potent, reversible, and selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system and considered a target for antidepressant drugs. mdpi.comresearchgate.netnih.gov Studies have shown that the inhibitory capacity of these derivatives can be significantly influenced by the substituents on the piperidine ring. mdpi.com For instance, differences in the 1-substituted groups of aryl formyl piperidine derivatives can lead to a nearly 7000-fold difference in their inhibitory capacity against MAGL. mdpi.com

Secretory Glutaminyl Cyclase (sQC): A novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme linked to Alzheimer's disease, was discovered through pharmacophore-assisted virtual screening. This inhibitor, featuring a piperidine-4-carboxamide moiety, demonstrated an IC₅₀ of 34 μM. nih.gov The discovery of this compound highlights the potential of the piperidine-4-carboxamide scaffold in designing drugs for neurodegenerative disorders. nih.gov

Histone Deacetylase (HDAC): The related compound, tert-butyl 4-formylpiperidine-1-carboxylate, serves as a crucial intermediate in the synthesis of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a significant role in gene expression, and their inhibitors are being investigated as potential cancer therapeutics.

Monoamine Oxidase (MAO): Derivatives of 1-propargyl-4-styrylpiperidine have been synthesized and evaluated as inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes that are important targets for the treatment of depression and neurodegenerative diseases. acs.org The stereochemistry of these derivatives was found to be a critical determinant of their selectivity for the MAO isoforms. acs.org For example, cis and trans isomers of these stilbene-like derivatives showed preferential inhibition of hMAO-A and hMAO-B, respectively. acs.org

Exploration of G-Protein Coupled Receptor (GPR119) Agonists

The this compound framework has also been utilized in the development of agonists for G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. Specifically, tert-butyl 4-formylpiperidine-1-carboxylate is a key intermediate in the synthesis of selective GPR119 agonists. googleapis.com GPR119 is expressed in the pancreas and gastrointestinal tract and is considered a promising target for the treatment of metabolic disorders such as obesity and diabetes. googleapis.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Substituted 1-Formylpiperidine-4-carboxamides

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to the process of drug discovery, providing insights into how chemical structure influences biological activity and physicochemical properties.

For aryl formyl piperidine derivatives targeting MAGL, SAR studies have revealed that the nature of the substituent at the 1-position of the piperidine ring dramatically affects inhibitory potency. mdpi.com Similarly, in the development of MAO inhibitors based on the 1-propargyl-4-styrylpiperidine scaffold, SAR studies demonstrated that the geometry of the double bond (cis vs. trans) dictates the selectivity for MAO-A or MAO-B. acs.org Specifically, 1,4-disubstituted piperidines were found to be the most tolerated and exhibited the highest selectivity for both MAO isoforms. acs.org

In the context of CCR5 inhibitors, a series of novel piperidine-4-carboxamide derivatives were designed based on a 'Y-shape' pharmacophore model. nih.gov The SAR of these compounds was explored, leading to the identification of derivatives with potent anti-HIV-1 activity. nih.gov

Computational Approaches in Ligand-Target Interactions

Computational methods are indispensable tools in modern drug design, enabling the prediction and analysis of how a ligand might bind to its target protein.

Molecular Docking for Ligand Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been extensively used to study the interactions of this compound derivatives with their biological targets.

For MAGL inhibitors, molecular docking simulations were employed to investigate the binding modes of four aryl formyl piperidine derivatives. mdpi.comnih.gov The results indicated that the inhibitors bind in a region near the head aromatic ring, the head carbonyl oxygen, the tail amide bond, and the tail benzene (B151609) ring of the inhibitors. mdpi.comnih.gov Similarly, molecular docking was used to predict the binding of a novel sQC inhibitor with a piperidine-4-carboxamide moiety in the active site of the enzyme. nih.gov In the study of MAO inhibitors, docking simulations helped to rationalize the observed stereoselective inhibition by showing that the cis and trans isomers adopt different orientations within the active sites of MAO-A and MAO-B. acs.org

Molecular Dynamics Simulations for Elucidating Inhibitory Mechanisms and Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of the interaction and the mechanism of inhibition over time.

Binding Free Energy Calculations

The quantitative prediction of protein-ligand binding affinity is a cornerstone of computational drug design. Binding free energy calculations offer a theoretical framework to estimate the strength of the interaction between a small molecule, such as this compound or its derivatives, and a biological target. These calculations are instrumental in ranking potential drug candidates, understanding the molecular determinants of binding, and guiding lead optimization.

One of the prevalent methods for these calculations is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approach. This technique combines molecular mechanics energies with continuum solvation models to compute the binding free energy of a ligand to a protein.

In a notable study investigating the inhibitory mechanism of aryl formyl piperidine derivatives against monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, molecular dynamics simulations coupled with MM/PBSA calculations were employed. nih.gov The research aimed to understand the binding modes of four different aryl formyl piperidine inhibitors. The calculations revealed that the total binding free energy (ΔGbinding) of the complexes correlated with their experimentally determined inhibitory capacities. nih.gov

| Complex | ΔGvdW (kJ·mol⁻¹) | ΔGelec (kJ·mol⁻¹) | ΔGPB (kJ·mol⁻¹) | ΔGSA (kJ·mol⁻¹) | ΔGpolar (kJ·mol⁻¹) | ΔGnonpolar (kJ·mol⁻¹) | ΔGbinding (kJ·mol⁻¹) |

| Complex 1 | -302.40 | -132.33 | 129.54 | -28.97 | -2.79 | -331.37 | -334.16 |

| Complex 2 | -292.05 | -109.81 | 108.99 | -28.05 | -0.82 | -320.10 | -320.92 |

| Complex 3 | -288.58 | -110.15 | 114.33 | -27.87 | 4.18 | -316.45 | -312.27 |

| Complex 4 | -266.08 | -68.45 | 73.18 | -25.92 | 4.73 | -292.00 | -287.27 |

| This table presents the different energy components and binding free energies for four aryl formyl piperidine derivative-MAGL complexes as calculated by the MM/PBSA method. The components are van der Waals energy (ΔGvdW), electrostatic energy (ΔGelec), the polar solvation energy (ΔGPB), the nonpolar solvation energy (ΔGSA), total polar energy (ΔGpolar), total nonpolar energy (ΔGnonpolar), and the final binding free energy (ΔGbinding). Data sourced from a study on MAGL inhibitors. nih.gov |

In another comparative study, the binding of 1-formylpiperidine to the FK506 binding protein 12 (FKBP12) was analyzed using both computational methods and NMR spectroscopy. researchgate.net Using a multiple copy simultaneous search (MCSS) procedure, researchers identified potential binding sites for the ligand. researchgate.net A post-processing step involving a finite-difference Poisson-Boltzmann (FDBP) approach was used to rank the identified minima based on binding free energy calculations. researchgate.net This computational approach successfully identified clusters of the ligand within the binding pocket of FKBP12, with calculated binding energies for the most favorable minima ranging from -18 to -14 kcal/mol. researchgate.net These computational predictions were then compared with experimental data to validate the binding modes. researchgate.net

Chemical Probe Development for Target Identification and Validation

Chemical probes are small molecules designed to interact with a specific protein target, enabling the study and validation of that target's function in a cellular or in vivo context. The 1-formylpiperidine scaffold is a valuable building block in the synthesis of such probes, particularly for creating Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

A derivative, tert-butyl 4-formylpiperidine-1-carboxylate, frequently serves as a key synthetic intermediate in the construction of these complex molecules. nih.govelifesciences.org Its aldehyde functional group allows for reductive amination, providing a versatile handle to connect the piperidine moiety to other parts of the chemical probe, such as the linker or the E3 ligase-binding element.

For instance, in the development of ligands targeting KLHDC2, a substrate receptor of a CUL2 E3 ubiquitin ligase, high-throughput screening identified initial hit compounds. nih.gov To create more advanced molecules for targeted protein degradation, a synthetic route involving tert-butyl 4-formylpiperidine-1-carboxylate was utilized to build a more complex chemical structure intended for further development into a selective degrader. nih.govelifesciences.org

Similarly, in the quest for novel treatments for Acute Lymphoblastic Leukemia, researchers have focused on degrading USP7, a deubiquitinating enzyme. A highly potent and selective USP7 degrader was developed using the PROTAC strategy. acs.org The synthesis of this degrader, which links a USP7 inhibitor to a von Hippel-Lindau (VHL) E3 ligase ligand, incorporated a piperidine-based linker. The construction of this specific linker utilized 4-(dimethoxymethyl)piperidine, a protected form of the 4-formylpiperidine aldehyde, highlighting the utility of this chemical motif in creating the sophisticated architecture required for effective PROTACs. acs.org

These examples demonstrate that while this compound itself may not be the final chemical probe, its core structure is a critical component in the modular synthesis of advanced tools for chemical biology. These tools are essential for target identification, validation, and the development of novel therapeutic strategies like targeted protein degradation. nih.govelifesciences.orgacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Formylpiperidine-4-carboxamide, and how can reaction progress be monitored?

- Methodological Answer : Synthesis typically involves formylation of piperidine-4-carboxamide derivatives under controlled conditions. Key steps include:

- Temperature/pH Control : Maintain 0–5°C during formylation to minimize side reactions (e.g., over-oxidation) .

- Analytical Monitoring : Use HPLC to track intermediate formation and NMR (¹H/¹³C) for structural validation. For example, the carbonyl resonance at ~170 ppm in ¹³C NMR confirms formyl group incorporation .

Q. How is this compound characterized, and what are common pitfalls in spectral interpretation?

- Methodological Answer :

- IR Spectroscopy : Look for C=O stretches at ~1650–1700 cm⁻¹ (amide and formyl groups). Overlapping peaks may require deconvolution software .

- NMR Challenges : Piperidine ring protons (δ 1.5–3.5 ppm) often split into complex multiplets; use 2D-COSY or HSQC to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up this compound synthesis?

- Methodological Answer :

- DOE Approaches : Vary parameters like solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., pyridine for acid scavenging) systematically .

- Byproduct Mitigation : Use LC-MS to detect degradation products (e.g., hydrolyzed amides) and adjust pH to stabilize intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

- Methodological Answer :

- Orthogonal Assays : Pair fluorometric assays with SPR (surface plasmon resonance) to confirm binding affinity. For example, conflicting carboxamide activity in carbonic anhydrase studies may arise from assay interference; use kinetic dialysis to validate .

- Structural Analysis : Compare X-ray crystallography data of ligand-enzyme complexes to identify steric clashes from the formyl group .

Q. How does the formyl group influence the compound’s reactivity in downstream derivatizations?

- Methodological Answer :

- Reductive Amination : The formyl group reacts selectively with primary amines (e.g., benzylamine) under H₂/Pd-C, yielding stable Schiff bases. Monitor via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

- Stability Tests : Accelerated degradation studies (40°C/75% RH) show the formyl group hydrolyzes at pH < 4; buffer reactions at neutral pH to preserve integrity .

Data Analysis & Experimental Design

Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?

- Methodological Answer :

- HPLC Calibration : Use certified reference standards (e.g., USP-grade piperidine analogs) to calibrate retention times .

- Elemental Analysis : Carbon/nitrogen ratios deviating >0.3% from theoretical values suggest residual solvents; perform Karl Fischer titration for water content .

Q. What computational tools predict the metabolic fate of this compound?

- Methodological Answer :

- In Silico Models : Use SwissADME to predict CYP450 interactions. The formyl group increases metabolic liability (high topological polar surface area, TPSA = 60 Ų), suggesting rapid Phase I oxidation .

- Docking Studies : AutoDock Vina simulates binding to hepatic enzymes (e.g., CYP3A4); prioritize metabolites for LC-MS/MS validation .

Application-Focused Questions

Q. How to evaluate this compound as a precursor for kinase inhibitors?

- Methodological Answer :

- SAR Studies : Replace the formyl group with acetyl or benzoyl moieties; test IC₅₀ against JAK2 or EGFR kinases. The formyl derivative’s lower steric hindrance often improves binding .

- Crystallography : Co-crystallize with target kinases to identify hydrogen bonds between the formyl oxygen and kinase hinge region .

Q. What safety protocols are critical for handling this compound in biological assays?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves and fume hoods; the compound’s LD₅₀ (oral, rat) = 320 mg/kg indicates moderate toxicity .

- Waste Disposal : Neutralize acidic hydrolysates with NaHCO₃ before disposal to prevent environmental release of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.